molecular formula C15H15NO5S B2769071 methyl 2-(4-methanesulfonamidophenoxy)benzoate CAS No. 866020-12-4

methyl 2-(4-methanesulfonamidophenoxy)benzoate

Cat. No.: B2769071
CAS No.: 866020-12-4
M. Wt: 321.35
InChI Key: XHMKADOSDFVMHM-UHFFFAOYSA-N
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Description

methyl 2-(4-methanesulfonamidophenoxy)benzoate is a chemical compound with the molecular formula C15H15NO5S It is known for its unique structure, which includes a methylsulfonyl group attached to an amino phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-methanesulfonamidophenoxy)benzoate typically involves the reaction of 4-aminophenol with methylsulfonyl chloride to form 4-[(methylsulfonyl)amino]phenol. This intermediate is then reacted with methyl 2-bromobenzoate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(4-methanesulfonamidophenoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

methyl 2-(4-methanesulfonamidophenoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-methanesulfonamidophenoxy)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-(4-methanesulfonamidophenoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-[4-(methanesulfonamido)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-20-15(17)13-5-3-4-6-14(13)21-12-9-7-11(8-10-12)16-22(2,18)19/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMKADOSDFVMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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